molecular formula C10H12ClNO4S B13368761 N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine

Katalognummer: B13368761
Molekulargewicht: 277.73 g/mol
InChI-Schlüssel: IGYRWLHIJXTCQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-methyl-beta-alanine is unique due to its specific combination of a sulfonyl group and a beta-alanine moiety, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H12ClNO4S

Molekulargewicht

277.73 g/mol

IUPAC-Name

3-[(4-chlorophenyl)sulfonyl-methylamino]propanoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-12(7-6-10(13)14)17(15,16)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)

InChI-Schlüssel

IGYRWLHIJXTCQE-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.